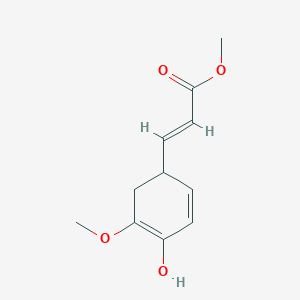
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is a chemical compound widely used in various scientific research fields. It is known for its role as a crosslinking agent, particularly in the synthesis of antibody-drug conjugates (ADCs). The compound is characterized by its ability to form stable amide bonds with primary amines, making it valuable in bioconjugation and protein modification applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is typically synthesized through a multi-step reaction process. The synthesis begins with the reaction of ethylene glycol with succinic anhydride to form ethyleneglycol bis(succinate). This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) primarily undergoes nucleophilic substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) are amide-linked conjugates. These products are commonly used in bioconjugation applications, such as the attachment of drugs to antibodies in ADCs .
Scientific Research Applications
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amine groups on proteins or other molecules, resulting in covalent attachment. This crosslinking capability is crucial for its role in bioconjugation and the development of ADCs .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol 1,2-bis(succinimidyl 3-oxypropionate): Another crosslinking agent with similar applications but different molecular structure.
N-Succinimidyl 3-(propargyloxy)propionate: Used in bioconjugation with a different reactive group.
EGS (ethylene glycol bis(succinimidyl succinate)): Similar crosslinking agent with different spacer arm length and properties.
Uniqueness
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is unique due to its specific spacer arm length and reactivity, making it particularly suitable for certain bioconjugation applications. Its ability to form stable amide bonds with primary amines under mild conditions sets it apart from other crosslinking agents .
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4,5-dihydroxy-3,6-dioxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O12/c19-7(5-13(25)29-17-9(21)1-2-10(17)22)15(27)16(28)8(20)6-14(26)30-18-11(23)3-4-12(18)24/h15-16,27-28H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVOHAWGMZTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8023464.png)

![[(2R)-2,3-bis(hexadecanoyloxy)propoxy][(2-hydroxyethyl)amino]phosphinic acid](/img/structure/B8023477.png)
![N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine](/img/structure/B8023482.png)

![Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8023497.png)
![Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate](/img/structure/B8023504.png)
![(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8023518.png)
![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)





